1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone
Description
1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone is a β-ketosulfanyl derivative featuring a 4-bromophenyl group attached to an ethanone core and a 4,5-diphenyl-1,3-oxazol-2-ylsulfanyl moiety. This compound is structurally characterized by:
- A bromine substituent on the phenyl ring, which enhances electron-withdrawing properties and influences reactivity.
- A sulfanyl (thioether) linkage between the ethanone and oxazole moieties, which may confer stability and influence biological activity .
The compound is primarily used as a fine chemical intermediate in pharmaceutical and agrochemical synthesis, though specific biological data remain undisclosed in available literature .
Properties
IUPAC Name |
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO2S/c24-19-13-11-16(12-14-19)20(26)15-28-23-25-21(17-7-3-1-4-8-17)22(27-23)18-9-5-2-6-10-18/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOSSXVSLKKVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone, also known by its CAS number 304862-02-0, is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C23H16BrNO2S, with a molecular weight of approximately 450.35 g/mol. The structure features a bromophenyl group and a diphenyl oxazole ring linked through a sulfanyl group, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, analgesic, and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that derivatives of oxazole compounds exhibit notable antimicrobial properties. A study highlighted the efficacy of similar compounds against various bacterial strains, including Gram-positive and Gram-negative bacteria. The antimicrobial activity was measured using minimum inhibitory concentration (MIC) assays.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
These results suggest that the compound has potential as an antimicrobial agent, particularly against S. aureus.
Analgesic Activity
In analgesic studies conducted on animal models, the compound demonstrated significant pain-relieving effects. The writhing test and hot plate test were utilized to evaluate analgesic efficacy.
Case Study: Analgesic Testing
A study involving mice showed that the administration of the compound resulted in a reduction in writhing responses compared to control groups. The effective dose (ED50) was found to be approximately 20 mg/kg.
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Molecular docking studies have suggested that it can bind effectively to cyclooxygenase (COX) enzymes, which are critical in mediating pain and inflammation.
Molecular Docking Studies
Molecular docking simulations revealed that the compound interacts with the active site of COX enzymes with favorable binding energy scores:
| Enzyme | Binding Energy (kcal/mol) |
|---|---|
| COX-1 | -8.5 |
| COX-2 | -9.0 |
These findings support the hypothesis that the compound may serve as a selective COX inhibitor.
Toxicity Assessment
An acute toxicity study performed according to OECD guidelines indicated that the compound exhibited low toxicity levels in mice. The median lethal dose (LD50) was determined to be greater than 2000 mg/kg, suggesting a favorable safety profile for further development.
Comparison with Similar Compounds
Substituent Variations: Bromophenyl vs. Fluorophenyl and Piperidinyl
Several analogs with modified aryl or heterocyclic substituents have been reported (Table 1):
Key Observations :
- Bromophenyl vs. However, bromine’s electron-withdrawing nature may improve stability in electrophilic reactions.
- Piperidinyl Substitution : Replacement of the bromophenyl group with a piperidinyl moiety (CAS 59716-73-3) retains the oxazolyl-sulfanyl core but introduces a basic nitrogen, which could enhance bioavailability in drug candidates .
Core Structure Variations: Oxazole vs. Sulfonyl and Imidazotriazole
Comparisons with compounds featuring alternative core structures are critical (Table 2):
Key Observations :
- Sulfonyl vs.
- Heterocyclic Diversity : Benzoimidazotriazole derivatives (e.g., ) utilize Pd-catalyzed cross-coupling for synthesis, contrasting with the SN2 or nucleophilic substitution routes typical for oxazolyl-sulfanyl compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
